![molecular formula C9H10BrNO2 B3034800 2-(4-Bromoanilino)propanoic acid CAS No. 2254826-27-0](/img/structure/B3034800.png)
2-(4-Bromoanilino)propanoic acid
Overview
Description
2-(4-Bromoanilino)propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-(4-Bromoanilino)propanoic acid.
Synthesis Analysis
The synthesis of related brominated compounds, such as the potent opioid carfentanil, involves the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide in multicomponent chemistry . This suggests that similar brominated anilines could potentially be synthesized through multistep reactions involving isocyanides and other reagents under both basic and acidic conditions.
Molecular Structure Analysis
The molecular and vibrational structure of brominated compounds can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy . These methods can be applied to 2-(4-Bromoanilino)propanoic acid to determine its optimized geometry, vibrational wavenumbers, and chemical shifts, providing a detailed understanding of its molecular structure.
Chemical Reactions Analysis
Brominated arenes, such as o-Bromo(propa-1,2-dien-1-yl)arenes, exhibit reactivity under palladium catalysis, leading to the formation of enamines and indoles through a series of reactions including concerted Pd insertion, intramolecular carbopalladation, and Buchwald-Hartwig coupling . This indicates that 2-(4-Bromoanilino)propanoic acid may also participate in similar Pd-catalyzed reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from their molecular structure analysis. For instance, the stability of the molecule can be assessed through hyperconjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis . Additionally, the molecular electrostatic potential (MEP) surface map can provide information on the chemical reactivity of the molecule, including the identification of donor and acceptor atoms .
Mechanism of Action
Target of Action
It’s worth noting that propanoic acid, a related compound, is known to act as an antimicrobial agent for food preservation and flavoring .
Mode of Action
Propanoic acid, a structurally similar compound, typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
It’s known that carboxylic acids like propanoic acid typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
properties
IUPAC Name |
2-(4-bromoanilino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJQKSLTMPDCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromoanilino)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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